4-Nitrophenyl trifluoroacetate

Hydrolysis kinetics Leaving group effects Mechanistic chemistry

Sakakibara's reagent (4-NPT) ensures reliable acylation kinetics with a Brønsted β value of 0.79 for aminolysis. Its distinct electrophilic profile minimizes unwanted side reactions in peptide coupling and quantitative enzyme assays. Selecting this specific activated ester guarantees reproducible results validated by physical organic chemistry metrics.

Molecular Formula C8H4F3NO4
Molecular Weight 235.12 g/mol
CAS No. 658-78-6
Cat. No. B145950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl trifluoroacetate
CAS658-78-6
Molecular FormulaC8H4F3NO4
Molecular Weight235.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(F)(F)F
InChIInChI=1S/C8H4F3NO4/c9-8(10,11)7(13)16-6-3-1-5(2-4-6)12(14)15/h1-4H
InChIKeyJFOIBTLTZWOAIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl Trifluoroacetate (CAS 658-78-6): A Quantitative Guide to Activated Ester Differentiation


4-Nitrophenyl trifluoroacetate (4-NPT), also known as Sakakibara's reagent, is a substituted phenyl trifluoroacetate activated ester with the formula C8H4F3NO4. It is distinguished by a strongly electron-withdrawing trifluoroacetyl group conjugated to a 4-nitrophenoxide leaving group (pKa ≈ 7.5 of conjugate acid) [1]. This structural configuration confers exceptional electrophilicity at the carbonyl carbon, enabling its use in acylation, peptide coupling, and mechanistic enzymology. Its fundamental differentiation stems from quantitative, measurable kinetic and mechanistic properties that diverge significantly from those of its closest analogs, including other nitrophenyl esters (e.g., 4-nitrophenyl acetate), thioester analogs (e.g., S-ethyl trifluorothioacetate), and unsubstituted phenyl trifluoroacetate [2] [3].

4-Nitrophenyl Trifluoroacetate: Why Interchanging In-Class Analogs Without Quantitative Validation Compromises Reproducibility


Generic substitution of 4-nitrophenyl trifluoroacetate (4-NPT) with other activated esters or even closely related nitrophenyl esters is fraught with risk, as the compound's performance is governed by a unique interplay of leaving group pKa, electrophilicity, and solvent-dependent transition-state structure. For instance, substituting 4-NPT with 4-nitrophenyl acetate alters the hydrolytic rate constant by orders of magnitude due to the absence of the electron-withdrawing trifluoromethyl group, which drastically reduces carbonyl electrophilicity [1]. Similarly, replacing the oxygen ester with a thioester analog like S-ethyl trifluorothioacetate results in a nearly eightfold decrease in hydrolysis rate (0.000281 s⁻¹ vs. 0.0000370 s⁻¹ at 23.0°C) due to fundamental changes in the leaving group's ability to stabilize the transition state [2]. Even among trifluoroacetate esters, the substitution pattern on the phenyl ring profoundly impacts activation parameters; unsubstituted phenyl trifluoroacetate exhibits a different solvent-dependent activation profile compared to 4-NPT, with ΔH‡ and ΔS‡ showing an inflexion point at xMeCN ≈ 0.6 for the former versus a distinct minimum at xMeCN ≈ 0.92 for the latter [3]. These data underscore that in-class compounds are not functionally interchangeable, and quantitative evidence is essential for scientifically sound selection and procurement.

4-Nitrophenyl Trifluoroacetate: Quantitative Evidence Guide for Scientific Selection


Hydrolysis Rate Advantage of 4-Nitrophenyl Trifluoroacetate vs. Thioester Analog S-Ethyl Trifluorothioacetate

The neutral hydrolysis rate of 4-nitrophenyl trifluoroacetate is 7.6-fold faster than that of the analogous thioester S-ethyl trifluorothioacetate, demonstrating the critical role of the oxygen-based leaving group in accelerating hydrolytic cleavage [1].

Hydrolysis kinetics Leaving group effects Mechanistic chemistry

Solvent-Dependent Activation Parameter Profiles Differentiate 4-Nitrophenyl Trifluoroacetate from Unsubstituted Phenyl Trifluoroacetate

In aqueous acetonitrile mixtures, 4-nitrophenyl trifluoroacetate exhibits a distinct minimum in ΔH‡ at xMeCN = 0.92, whereas unsubstituted phenyl trifluoroacetate displays only an inflexion point in ΔH‡ and ΔS‡ around xMeCN = 0.6 [1].

Activation parameters Solvent effects Mechanistic chemistry

Quantified Electrophilicity: Brønsted β Value for Imidazolysis of 4-Nitrophenyl Trifluoroacetate

The aminolysis of 4-nitrophenyl trifluoroacetate with imidazole exhibits general base catalysis with a Brønsted β value of 0.79 when catalyzed by substituted pyridines, a quantitative metric reflecting its high electrophilicity [1].

Electrophilicity Aminolysis Reactivity parameters

Kinetic Order in Water Distinguishes 4-Nitrophenyl Trifluoroacetate Hydrolysis Mechanism

The neutral hydrolysis of 4-nitrophenyl trifluoroacetate in acetonitrile is third-order in water, with a kinetic solvent isotope effect (kH₂O/kD₂O) of 2.90 ± 0.12, indicating a cyclic transition state involving three water molecules [1].

Hydrolysis mechanism Kinetic order Transition state structure

Linear Free Energy Relationship: Log kobs Correlates with Log [H₂O] with Slope 3.4 for 4-Nitrophenyl Trifluoroacetate

For 4-nitrophenyl trifluoroacetate, a linear correlation with a slope of 3.4 is observed between log kobs and log [H₂O], quantifying the dependence of hydrolysis rate on water concentration and indicating the involvement of multiple water molecules in the transition state [1].

Hydrolysis kinetics Linear free energy relationship Solvent effects

Deuterium Solvent Isotope Effect (kH₂O/kD₂O = 2.3) for 4-Nitrophenyl Trifluoroacetate Hydrolysis

The neutral hydrolysis of 4-nitrophenyl trifluoroacetate exhibits a large solvent deuterium isotope effect (kH₂O/kD₂O) of 2.3, consistent with a mechanism involving one water molecule acting as a nucleophile and another as a general base [1].

Isotope effect Mechanistic probe Hydrolysis

4-Nitrophenyl Trifluoroacetate: Application Scenarios Guided by Quantitative Performance Evidence


Enzyme Kinetics Assays Requiring Rapid and Reproducible p-Nitrophenol Release

4-NPT is the substrate of choice for esterase activity assays when rapid hydrolysis is critical. Its 7.6-fold faster hydrolysis rate compared to thioester analogs (0.000281 s⁻¹ vs. 0.0000370 s⁻¹) ensures timely p-nitrophenol release for spectrophotometric detection, minimizing assay time and improving throughput [1]. The compound's well-defined kinetic order in water (third-order) and solvent isotope effect (kH₂O/kD₂O = 2.90 ± 0.12) further allow precise control of reaction conditions for reproducible kinetic measurements [2].

Peptide Synthesis Leveraging High Electrophilicity and Quantified Acylation Efficiency

In peptide coupling, 4-NPT's high electrophilicity, reflected in its Brønsted β value of 0.79 for aminolysis, ensures efficient N-acylation of amines, a critical step in building peptide bonds [1]. This quantitative metric differentiates it from less electrophilic esters and supports its selection for challenging coupling reactions where weaker acylating agents may lead to incomplete conversion or require forcing conditions.

Mechanistic Studies of Hydrolysis and Solvent Effects in Mixed Aqueous-Organic Media

Researchers investigating solvent effects on hydrolysis mechanisms rely on 4-NPT due to its unique activation parameter profile, which exhibits a distinct ΔH‡ minimum at xMeCN = 0.92—a feature absent in unsubstituted phenyl trifluoroacetate [1]. Additionally, the linear correlation between log kobs and log [H₂O] (slope = 3.4) provides a quantitative framework for predicting and tuning hydrolysis rates by adjusting water content, making 4-NPT an ideal model compound for fundamental physical organic chemistry studies [2].

Activated Ester Formation for In Situ Acylation Protocols

4-NPT is widely used as a reagent for preparing 4-nitrophenyl active esters from carboxylic acids, a key step in many synthetic sequences. Its well-documented kinetic behavior, including the solvent isotope effect (kH₂O/kD₂O = 2.3) [1] and the third-order water dependence [2], provides a predictable reactivity profile that enables chemists to optimize in situ activation conditions for maximum yield and purity.

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